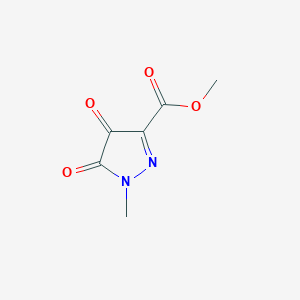
5-Fluoro-2-mercaptobenzothiazole
Overview
Description
5-Fluoro-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4FNS2 and a molecular weight of 185.24 . It is also known by other synonyms such as 5-Fluoro-1,3-benzothiazole-2-thiol and 5-Fluoro-2 (3H)-benzothiazolethione . It is used in research, particularly in the field of infectious disease research .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 5-Fluoro-2-mercaptobenzothiazole, often involves nucleophilic aromatic substitution . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-mercaptobenzothiazole consists of a benzothiazole ring with a fluorine atom at the 5-position and a mercapto group at the 2-position .Chemical Reactions Analysis
Benzothiazole derivatives, including 5-Fluoro-2-mercaptobenzothiazole, are highly reactive building blocks for organic and organoelement synthesis . They can be easily functionalized, allowing for a wide variety of chemical reactions .Physical And Chemical Properties Analysis
5-Fluoro-2-mercaptobenzothiazole has a melting point of 189-191 °C and a predicted boiling point of 295.7±42.0 °C . It has a predicted density of 1.55±0.1 g/cm3 . It is slightly soluble in DMSO and Ethyl Acetate .Scientific Research Applications
Chromatography and Mass Spectrometry
5-Fluoro-2-mercaptobenzothiazole is used in chromatography and mass spectrometry to improve the efficiency and effectiveness of sample manipulation. It can be involved in the measuring apparatus needed for chromatography or the proteins used during mass spectrometry .
Antimicrobial Activity
Benzothiazole derivatives, including 5-Fluoro-2-mercaptobenzothiazole, have been studied for their antibacterial potential. Research includes synthesis, structure-activity relationship (SAR), and mechanism of action studies, with some patents summarizing their antimicrobial activity .
Antitumor Agents
The benzothiazole ring, which is present in 5-Fluoro-2-mercaptobenzothiazole, is found in various marine or terrestrial natural compounds with useful biological properties. Specifically, 2-(4-aminophenyl) benzothiazoles are a novel class of potent and selective antitumor agents .
Safety and Hazards
Future Directions
Benzothiazole derivatives, including 5-Fluoro-2-mercaptobenzothiazole, are of great interest due to their wide range of biological activities and medicinal applications . They are being explored for their antibacterial potential . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are being considered for this purpose .
Mechanism of Action
Target of Action
5-Fluoro-2-mercaptobenzothiazole, a derivative of benzothiazole, has been reported to display antibacterial activity by inhibiting several targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and metabolic pathways, making them effective targets for antibacterial agents.
Mode of Action
This inhibition can disrupt essential biological processes, resulting in the death of the bacterial cells .
Biochemical Pathways
The affected biochemical pathways depend on the specific targets of 5-Fluoro-2-mercaptobenzothiazole. For instance, inhibition of DNA gyrase can disrupt DNA replication, while inhibition of MurB can interfere with cell wall synthesis. Similarly, inhibition of metabolic enzymes can disrupt essential metabolic pathways, leading to cell death .
Result of Action
The result of 5-Fluoro-2-mercaptobenzothiazole’s action is the inhibition of essential biological processes in bacterial cells, leading to cell death . This makes it a potential candidate for the development of novel antibacterial agents.
properties
IUPAC Name |
5-fluoro-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMNNMYCHOHEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379079 | |
| Record name | 5-Fluoro-2-mercaptobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-mercaptobenzothiazole | |
CAS RN |
155559-81-2 | |
| Record name | 5-Fluoro-2-mercaptobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)
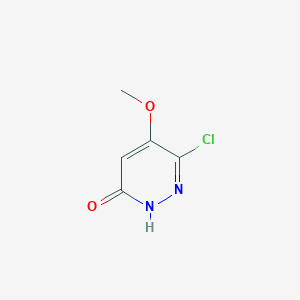
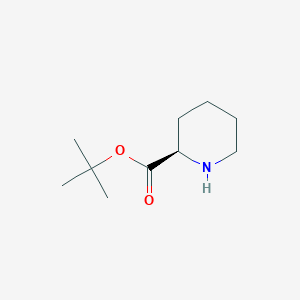
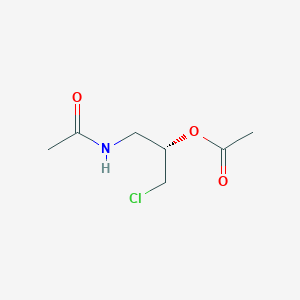

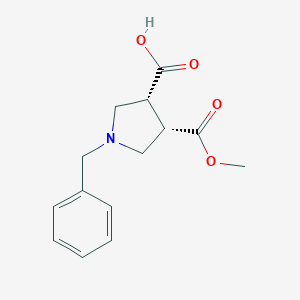

![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)


